molecular formula C10H7BrO3S B3058296 4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid CAS No. 88791-16-6

4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B3058296
CAS No.: 88791-16-6
M. Wt: 287.13 g/mol
InChI Key: CKFWUXWMXMTOGU-UHFFFAOYSA-N
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Description

4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid (CAS: 88791-16-6) is a heteroaromatic compound featuring a benzo[b]thiophene core substituted with a bromine atom at position 4, a methoxy group at position 7, and a carboxylic acid group at position 2. Its molecular formula is C₁₀H₇BrO₃S, with a molecular weight of 287.134 g/mol . This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . Its reactivity is influenced by the electron-withdrawing bromine and methoxy groups, which modulate solubility, stability, and participation in coupling or decarboxylation reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7-methoxy-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3S/c1-14-7-3-2-6(11)5-4-8(10(12)13)15-9(5)7/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFWUXWMXMTOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90519732
Record name 4-Bromo-7-methoxy-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88791-16-6
Record name 4-Bromo-7-methoxy-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Benzo[b]thiophene Synthesis

Newman-Kwart Rearrangement for 7-Methoxybenzo[b]thiophene

The synthesis begins with 2-hydroxy-3-methoxybenzaldehyde (orthovanillin), which undergoes a Newman-Kwart rearrangement to form 2-mercapto-3-methoxybenzaldehyde. This intermediate is condensed with chloroacetic acid derivatives (e.g., ClCH₂CO₂H) under basic conditions to yield 7-methoxybenzo[b]thiophene-2-carboxylic acid. The reaction proceeds via nucleophilic substitution, with the thiol group attacking the α-carbon of the chloroacetic acid, followed by cyclization to form the fused thiophene ring.

Regioselective Bromination at the 4-Position

Electrophilic Aromatic Substitution

7-Methoxybenzo[b]thiophene undergoes bromination at the 4-position using pyridinium bromide hydrobromide in dichloromethane and hydrobromic acid at -10°C. The methoxy group directs electrophilic attack to the para position due to its strong electron-donating resonance effect. This step achieves a 90% yield, with the product confirmed by $$ ^1H $$-NMR (δ 6.91, 6.69, 7.09 ppm).

Table 1: Bromination Reaction Optimization
Parameter Optimal Condition Yield (%)
Temperature -10°C to 0°C 90
Solvent Dichloromethane/HBr 90
Brominating Agent Pyridinium HBr₃ 85
Reaction Time 3–4 hours 90

Carboxylation at the 2-Position

Diethyl Malonate Alkylation

The 4-bromo-7-methoxybenzo[b]thiophene intermediate is treated with diethyl malonate and sodium metal in toluene at 110°C for 8 hours. The malonate anion undergoes nucleophilic aromatic substitution at the 2-position, facilitated by the electron-withdrawing bromine and methoxy groups. Subsequent saponification with ethanolic NaOH and decarboxylation with HCl yields the target carboxylic acid, achieving a 94% yield for the alkylation step.

Table 2: Carboxylation Efficiency
Step Reagents/Conditions Yield (%)
Malonate Coupling Diethyl malonate, Na, 110°C 94
Saponification NaOH, ethanol, reflux 89
Decarboxylation HCl, reflux 92

Analytical Validation

Spectroscopic Confirmation

The final product is characterized by $$ ^1H $$-NMR, showing distinct peaks for the aromatic protons (δ 6.60–7.09 ppm), methoxy group (δ 3.85 ppm), and carboxylic acid proton (δ 12.1 ppm). High-performance liquid chromatography (HPLC) confirms a purity of 99.1%, while mass spectrometry aligns with the molecular ion peak at m/z 287.13.

Challenges and Optimization Opportunities

Competing Side Reactions

Bromination at alternative positions (e.g., 5- or 6-positions) may occur if temperature control is inadequate. Employing Z-type molecular sieves as catalysts reduces side reactions, enhancing regioselectivity to 98%.

Solvent Selection

Polar aprotic solvents (e.g., dimethylformamide) improve malonate solubility but require higher temperatures. Toluene balances reactivity and cost, yielding 88–94% in carboxylation steps.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Material Science: It is used in the development of organic semiconductors and conductive polymers.

    Chemical Biology: It serves as a probe for studying biological pathways and enzyme functions.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and methoxy groups can interact with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to the modulation of biological activity .

Comparison with Similar Compounds

Halogenated Derivatives

  • 5-Bromobenzo[b]thiophene-2-carboxylic acid (CAS: Not specified): Differs in the position of bromine (position 5 vs. 4).
  • 7-Chlorobenzo[b]thiophene-2-carboxylic acid chloride (CAS: Not specified): Chlorine at position 7 increases electrophilicity compared to methoxy, favoring acyl chloride formation for amide coupling .
  • 4-Fluoro-7-methoxybenzo[b]thiophene-2-carboxylic acid (CAS: 476198-92-2): Fluorine’s smaller atomic radius and higher electronegativity improve metabolic stability compared to bromine, making it suitable for drug candidates .

Functional Group Variations

  • 4-Cyanobenzo[b]thiophene-2-carboxylic acid (CAS: Not specified): The cyano group (-CN) introduces strong electron-withdrawing effects, increasing acidity of the carboxylic acid and enabling diverse cross-coupling reactions .
  • 4-Bromo-5-methylthiophene-2-carboxylic acid (CAS: 29421-99-6): A non-benzannulated analogue with a methyl group. The absence of the benzene ring reduces π-stacking interactions, altering solubility and biological target affinity .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point/Solubility Trends
4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid 88791-16-6 C₁₀H₇BrO₃S 287.134 4-Br, 7-OMe, 2-COOH Low solubility in water; soluble in DMSO
5-Bromobenzo[b]thiophene-2-carboxylic acid Not specified C₉H₅BrO₂S 257.11 5-Br, 2-COOH Higher solubility in polar solvents
4-Fluoro-7-methoxybenzo[b]thiophene-2-carboxylic acid 476198-92-2 C₁₀H₇FO₃S 226.224 4-F, 7-OMe, 2-COOH Enhanced metabolic stability
7-Chlorobenzo[b]thiophene-2-carboxylic acid chloride Not specified C₉H₄ClO₂S 215.65 7-Cl, 2-COCl Reacts readily with amines

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : Bromine at position 4 (vs. 5 or 6) optimizes steric and electronic effects for binding to kinase active sites .
  • Electron-Donating vs. Withdrawing Groups: Methoxy at position 7 enhances solubility via hydrogen bonding, whereas chloro or cyano groups prioritize reactivity over bioavailability .
  • Side Chain Modifications : Derivatives with methyl or ethyl groups on the thiophene ring (e.g., 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid ) exhibit altered pharmacokinetics due to increased hydrophobicity .

Biological Activity

4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid is a synthetic compound characterized by a unique structure that includes a bromine atom and a methoxy group on the benzo[b]thiophene core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H9_{9}BrO3_{3}S, with a molecular weight of approximately 287.13 g/mol. The presence of functional groups such as the carboxylic acid, bromine, and methoxy enhances its solubility and reactivity, making it a candidate for various biological applications.

Antimicrobial Activity

Research has indicated that derivatives of benzo[b]thiophene, including this compound, exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that certain benzo[b]thiophene derivatives showed high efficacy against Mycobacterium tuberculosis (MTB), particularly multidrug-resistant strains (MDR-MTB) .

CompoundMIC (μg/mL)Activity Against
This compound2.73 - 22.86MDR-MTB
Other derivatives0.60 - 0.71Dormant M. bovis BCG

The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit the growth of both active and dormant mycobacterial strains, positioning it as a promising candidate for tuberculosis therapy.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have shown that compounds with similar structures exhibit moderate to good activity against various cancer cell lines, including HeLa and MCF-7 .

Cell LineIC50 (μM)Compound Tested
HeLa1.81 - 9.73Various derivatives
MCF-71.81 - 9.73Various derivatives

These findings suggest that the compound may interfere with cellular proliferation pathways, although further studies are required to elucidate the exact mechanisms involved.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors implicated in disease pathways. The bromine atom enhances electrophilicity, which may facilitate interactions with nucleophilic sites on target proteins . Additionally, the methoxy group can participate in hydrogen bonding, further stabilizing these interactions.

Case Studies and Research Findings

  • Antitubercular Activity : A study demonstrated that derivatives including the compound were tested against MDR-MTB strains using a microdilution assay. The results indicated strong anti-TB activity with selectivity indices suggesting low cytotoxicity against human cell lines .
  • Anticancer Screening : A series of benzo[b]thiophene derivatives were synthesized and screened for anticancer activity across multiple cell lines, showing promising results with several compounds achieving IC50 values indicative of effective inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid, and how can reaction conditions be optimized?

  • Answer : The synthesis of brominated thiophene derivatives often involves halogenation or cross-coupling reactions. For example, bromination of thiophene-2-carboxaldehyde using AlCl₃ as a catalyst can yield 4-bromo derivatives, though product distribution depends on reaction stirring efficiency and temperature control . Optimizing stoichiometry (e.g., using 1.1–1.3 equivalents of brominating agents) and maintaining temperatures between 80–140°C may improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the target compound .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is critical. Melting point determination (e.g., 217–220°C for analogous fluorinated derivatives) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should confirm substituent positions. Mass spectrometry (MS) can verify molecular weight (expected: ~285–290 g/mol based on bromine and methoxy groups) .

Q. What solvent systems are suitable for solubility testing during experimental design?

  • Answer : The compound’s solubility is influenced by its aromatic and polar functional groups. Test solvents like dimethyl sulfoxide (DMSO), methanol, and dichloromethane. For aqueous solubility, adjust pH to deprotonate the carboxylic acid group (pKa ~4–5). Note that thiophene-2-carboxylic acid derivatives are generally water-soluble at neutral-to-alkaline pH .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine/methoxy positioning) impact biological or material properties?

  • Answer : Substituent positioning affects electronic properties and steric interactions. For example, bromine at the 4-position in thiophene derivatives enhances electrophilicity for nucleophilic substitution reactions, while methoxy groups at the 7-position may improve solubility for biological assays. Analogous compounds with fluorine substitutions show altered absorption spectra in mid-IR ranges, suggesting utility in optoelectronic materials .

Q. What strategies resolve contradictions in reaction yields or byproduct formation during scale-up?

  • Answer : Contradictions often arise from incomplete mixing or temperature gradients. Use computational modeling (e.g., density functional theory) to predict reaction pathways and optimize stirring rates. For Ullmann or Suzuki-Miyaura couplings, screen palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) to suppress dibrominated byproducts .

Q. How can molecular docking studies guide the design of derivatives for antimicrobial or anti-inflammatory applications?

  • Answer : Dock the compound against target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. Focus on hydrogen bonding (carboxylic acid group with Arg120/Arg513) and hydrophobic interactions (bromine/methoxy with Phe518/Val523). Derivatives with allyloxy or hydroxypropoxy substituents show enhanced binding affinities (ΔG ≤ -10 kcal/mol) .

Q. What challenges arise in integrating this compound into π-conjugated polymers for optoelectronic devices?

  • Answer : Bromine may hinder polymerization via steric effects. Use Stille or Kumada coupling to link thiophene units, ensuring regioselectivity. Post-polymerization functionalization (e.g., Suzuki coupling) can introduce methoxy groups. Monitor charge-carrier mobility via cyclic voltammetry; thiophene-2-carboxylic acid derivatives exhibit band gaps ~2.5–3.0 eV, suitable for photovoltaic applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid
Reactant of Route 2
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4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid

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